molecular formula C15H10O7·xH2O B600684 Quercetin hydrate CAS No. 849061-97-8

Quercetin hydrate

Cat. No.: B600684
CAS No.: 849061-97-8
M. Wt: 302.24 (anydrous basis)
InChI Key:
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Description

Quercetin hydrate is a naturally occurring flavonoid found in a variety of fruits, vegetables, leaves, seeds, and grains. It is known for its antioxidant and anti-inflammatory properties and has been extensively studied for its potential health benefits. The compound has a bitter flavor and is used as an ingredient in dietary supplements, beverages, and foods .

Scientific Research Applications

Quercetin hydrate has a wide range of scientific research applications across various fields:

Chemistry: In chemistry, quercetin is studied for its antioxidant properties, which enable it to scavenge free radicals and reduce oxidative stress .

Biology: In biology, quercetin is known for its anti-inflammatory and antimicrobial properties. It has been shown to inhibit the growth of different bacteria, fungi, and viruses .

Medicine: In medicine, quercetin is researched for its potential therapeutic effects, including its role in cancer prevention, cardiovascular health, and immune system support .

Industry: In the food industry, quercetin is used as a natural preservative due to its antioxidant properties. It is also used in the development of functional foods and nutraceuticals .

Mechanism of Action

Quercetin hydrate, also known as quercetin, is a natural flavonoid found in many fruits, vegetables, and plants. It has gained significant attention for its potential therapeutic effects on the human body .

Target of Action

this compound primarily targets specific enzymes such as quinone reductase 2 (QR2), phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform, and others . These enzymes play crucial roles in various biological processes, including metabolism of toxic quinolines and cellular signaling .

Mode of Action

this compound interacts with its targets by inhibiting their activity. For instance, it acts as a specific QR2 inhibitor, which catalyzes the metabolism of toxic quinolines . By inhibiting QR2, this compound may potentially cause lethal oxidative stress . It also has a hydrophilic surface region that preferentially establishes donor hydrogen bonds with water molecules .

Biochemical Pathways

this compound affects several signaling pathways within the cell, including apoptotic, p53, NF-κB, MAPK, JAK/STAT, PI3K/AKT, and Wnt/β-catenin pathways . By regulating these pathways, this compound controls the activity of oncogenic and tumor suppressor ncRNAs . This regulation can lead to various downstream effects, such as inhibition of tumor proliferation, invasion, and metastasis .

Pharmacokinetics

this compound is rapidly metabolized after ingestion, with five metabolites found in human plasma . Its half-life is around 11-12 hours . The presence of two water molecules in its structure enhances its water solubility, allowing for better absorption and utilization by the body, thereby enhancing its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been found to have anti-inflammatory, anti-cancer, and immune-boosting properties . It works by neutralizing harmful free radicals in the body, which are unstable molecules that can cause cellular damage and oxidative stress . Moreover, this compound has been linked to various health benefits, including improved cardiovascular health, enhanced immune function, and reduced inflammation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, adverse environmental factors increase the production of reactive oxygen species (ROS), which in turn increases the activity of mitochondrial electron transport chains, a significant source of intracellular ROS production . This compound, with its potent antioxidant capacity, can capture these ROS, acting as reducing agents by chelating transition-metal ions .

Safety and Hazards

When you take it as a food, quercetin is likely safe. As a supplement, quercetin may be safe if you take reasonable amounts for a short time, such as 500 milligrams twice a day for 12 weeks .

Biochemical Analysis

Biochemical Properties

The phenolic hydroxyl groups of Quercetin hydrate act as donors of electrons, and these are responsible for the capture activity of free radicals . In particular, the catechol structure with two hydroxyl groups in the neighboring positions is notably superior to other arrangements in electron donation .

Cellular Effects

This compound has been shown to effectively alter the integrity of the bacterial cell membrane, thereby inhibiting bacterial growth . By transmission electron microscopy (TEM) analysis, it was observed that this compound effectively altered the structural integrity of the cell wall and membrane of E. coli and S. aureus .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. Its structure has five functional hydroxyl groups, which work as electron donors and are responsible for capturing free radicals . In addition to its antioxidant capacity, different pharmacological properties of this compound have been described, such as carcinostatic properties; antiviral, antihypertensive, and anti-inflammatory properties; the ability to protect low-density lipoprotein (LDL) oxidation, and the ability to inhibit angiogenesis .

Temporal Effects in Laboratory Settings

It is known that the bioavailability of this compound is usually relatively low (0.17–7 μg/mL), less than 10% of what is consumed, due to its poor water solubility (hydrophobicity), chemical stability, and absorption profile .

Dosage Effects in Animal Models

Given its low bioavailability, it is likely that the effects of this compound would vary with different dosages .

Metabolic Pathways

Given its antioxidant capacity and its ability to capture reactive species, it is likely that this compound interacts with various enzymes or cofactors .

Transport and Distribution

Given its low bioavailability and poor water solubility, it is likely that this compound interacts with various transporters or binding proteins .

Subcellular Localization

Given its antioxidant capacity and its ability to capture reactive species, it is likely that this compound is localized to specific compartments or organelles where these reactive species are generated .

Preparation Methods

Synthetic Routes and Reaction Conditions: Quercetin hydrate can be synthesized through various methods, including the extraction from natural sources and chemical synthesis. The extraction methods involve solvent extraction from solid matrices, liquid-liquid extraction, supercritical fluid extraction, and solid-phase extraction .

Industrial Production Methods: Industrial production of quercetin typically involves the extraction from plant sources such as onions, apples, and berries. The process includes crushing the plant material, followed by solvent extraction and purification using techniques like chromatography .

Chemical Reactions Analysis

Types of Reactions: Quercetin hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. During food preparation and storage, quercetin can undergo oxidation, which affects its chemical stability . It also participates in reactions with enzymes like glutathione, resulting in the formation of non-reactive metabolic products .

Common Reagents and Conditions: Common reagents used in the reactions of quercetin include oxidizing agents, reducing agents, and enzymes. The conditions for these reactions vary, with factors such as pH, temperature, and the presence of metal ions playing a significant role .

Major Products Formed: The major products formed from the reactions of quercetin include glucuronidated, sulfated, and methylated derivatives. These derivatives are more stable and are better suited for circulation in the blood plasma .

Comparison with Similar Compounds

Quercetin hydrate stands out due to its extensive research and diverse applications in various fields, making it a compound of great interest in both scientific and industrial communities.

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O7.H2O/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6;/h1-5,16-19,21H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXFBEYCJRMINR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6151-25-3, 849061-97-8
Record name Quercetin dihydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6151-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-4H-1-benzopyran-4-one hydrate (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849061-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3',4',5,7-Pentahydroxyflavone hydrate
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